molecular formula C20H18N2O B12406507 Glutamate-5-kinase-IN-1

Glutamate-5-kinase-IN-1

Cat. No.: B12406507
M. Wt: 302.4 g/mol
InChI Key: XHZNSPQWRDWFGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glutamate-5-kinase-IN-1 is a compound that acts as an inhibitor of the enzyme glutamate 5-kinase. This enzyme is involved in the phosphorylation of L-glutamate to L-glutamate 5-phosphate, a key step in the biosynthesis of proline. The inhibition of glutamate 5-kinase can have significant implications in various biological processes and disease states.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glutamate-5-kinase-IN-1 typically involves the use of specific reagents and conditions to achieve the desired chemical structure. The synthetic route may include steps such as:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials that contain the necessary functional groups.

    Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired chemical transformations.

    Purification: The final product is purified using techniques such as chromatography to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods to produce larger quantities. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

Glutamate-5-kinase-IN-1 can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms.

    Substitution: Substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled conditions to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce compounds with new functional groups.

Scientific Research Applications

Glutamate-5-kinase-IN-1 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study enzyme inhibition and reaction mechanisms.

    Biology: Investigated for its role in metabolic pathways and cellular processes.

    Medicine: Explored for potential therapeutic applications in diseases where glutamate 5-kinase is implicated.

    Industry: Utilized in the development of new chemical processes and products.

Mechanism of Action

The mechanism of action of Glutamate-5-kinase-IN-1 involves the inhibition of the enzyme glutamate 5-kinase. This enzyme catalyzes the phosphorylation of L-glutamate to L-glutamate 5-phosphate. By inhibiting this enzyme, this compound disrupts the biosynthesis of proline, affecting various biological processes. The molecular targets and pathways involved include the enzyme active site and associated metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Glutamate-5-kinase-IN-1 include other enzyme inhibitors that target glutamate 5-kinase or related enzymes. Examples include:

    Glutamate-5-kinase-IN-2: Another inhibitor with a similar mechanism of action.

    Proline Synthesis Inhibitors: Compounds that inhibit other steps in the proline biosynthesis pathway.

Uniqueness

This compound is unique in its specific inhibition of glutamate 5-kinase, making it a valuable tool for studying this enzyme and its role in various biological processes. Its specificity and potency distinguish it from other inhibitors.

This article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H18N2O

Molecular Weight

302.4 g/mol

IUPAC Name

7-methoxy-4-(2-phenylethyl)-3H-pyrrolo[2,3-c]quinoline

InChI

InChI=1S/C20H18N2O/c1-23-15-8-9-16-17-11-12-21-20(17)18(22-19(16)13-15)10-7-14-5-3-2-4-6-14/h2-6,8-9,11-13,21H,7,10H2,1H3

InChI Key

XHZNSPQWRDWFGH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC(=C3C(=C2C=C1)C=CN3)CCC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.